cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
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Overview
Description
cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by its unique structure, which includes a benzodioxane ring system substituted with chloro, methyl, and phenyl groups, as well as a carboxylic acid functional group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules. The chloro, methyl, and phenyl groups contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
cis-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: can be compared with other benzodioxane derivatives that have different substituents or functional groups.
Difenoconazole: A triazole fungicide with a similar benzodioxane structure but different substituents, used for its broad-spectrum fungicidal activity.
Other benzodioxane derivatives: Compounds with variations in the substituents on the benzodioxane ring, which can affect their chemical properties and applications.
Uniqueness: The unique combination of chloro, methyl, phenyl, and carboxylic acid groups in this compound imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
74271-48-0 |
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Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2S,4R)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16+/m0/s1 |
InChI Key |
UMBAPIWARGTVLV-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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